molecular formula C14H10ClNO4 B6403244 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261979-51-4

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B6403244
CAS No.: 1261979-51-4
M. Wt: 291.68 g/mol
InChI Key: STTKEZYKONCCQA-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Chloro-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid side reactions.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon, tin(II) chloride.

      Conditions: Hydrogenation reactions are typically carried out under atmospheric or elevated pressure at room temperature or slightly elevated temperatures.

  • Substitution

      Reagents: Amines, thiols.

      Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Esterification

      Reagents: Alcohols, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).

      Conditions: Reactions are carried out under reflux conditions with the removal of water to drive the reaction to completion.

Major Products Formed

    Reduction: 3-(3-Chloro-2-methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid has several scientific research applications, including:

    Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Research: It is used as a starting material for the synthesis of various derivatives for studying structure-activity relationships and developing new chemical entities.

    Biological Studies: The compound and its derivatives can be used in biological studies to investigate their effects on biological systems and potential as bioactive agents.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and methylphenyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-methylphenyl)benzoic acid:

    3-(3-Chloro-2-methylphenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

    3-(2-Chloro-3-methylphenyl)-5-nitrobenzoic acid:

Uniqueness

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the chloro, methyl, and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKEZYKONCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690285
Record name 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-51-4
Record name 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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